Decahydrocyclohepta[c]pyrrole
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Overview
Description
Decahydrocyclohepta[c]pyrrole is a nitrogen-containing heterocyclic compound with a unique structure that consists of a seven-membered ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydrocyclohepta[c]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of aromatic amines with hexane-2,5-dione can yield the desired product in high yield . Another method involves the use of organocatalytic approaches, which have gained attention due to their efficiency and green chemistry benefits .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Decahydrocyclohepta[c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom in the pyrrole ring, which can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by using halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Decahydrocyclohepta[c]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of decahydrocyclohepta[c]pyrrole involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Hexahydrocyclohepta[c]pyrrole: A similar compound with a six-membered ring fused to a pyrrole ring.
Octahydrocyclopenta[c]pyrrole: Another related compound with a five-membered ring fused to a pyrrole ring.
Uniqueness
Decahydrocyclohepta[c]pyrrole is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
Decahydrocyclohepta[c]pyrrole (DCHP) is a bicyclic compound that belongs to the family of saturated nitrogen heterocycles. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activities associated with DCHP, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is C9H15N, and it features a nitrogen atom incorporated into a saturated carbon framework. The structural configuration allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Several studies have highlighted the antitumor properties of DCHP and its derivatives. For instance, pyrrole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain pyrrole derivatives, structurally related to DCHP, could induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Table 1: Cytotoxicity of Pyrrole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
DCHP Derivative A | HeLa | 0.2 | Apoptosis via Bcl-2 inhibition |
DCHP Derivative B | MCF-7 | 0.1 | Caspase activation |
DCHP Derivative C | HT-29 | 0.2 | Mitochondrial stress induction |
Neuropharmacological Effects
DCHP has also been investigated for its neuropharmacological properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects. For example, some pyrrole derivatives have been shown to enhance the activity of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits for conditions like depression and anxiety .
The biological activity of DCHP can be attributed to several mechanisms:
- Enzyme Inhibition : DCHP derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as tyrosinase and various kinases (e.g., EGFR, AURKA) .
- Apoptotic Pathways : The ability to trigger apoptotic pathways through modulation of Bcl-2 family proteins has been a significant focus in studies on DCHP's antitumor effects .
- Neurotransmitter Modulation : Interaction with neurotransmitter receptors has been observed, suggesting potential use in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of DCHP derivatives, researchers synthesized a series of compounds and tested their efficacy against various human cancer cell lines. The results indicated that several derivatives exhibited potent cytotoxicity with IC50 values in the nanomolar range against breast and colon cancer cell lines.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of DCHP-related compounds in models of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced neuronal cell death and improved cell viability, indicating their potential as therapeutic agents for neurodegenerative disorders .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,7,8,8a-decahydrocyclohepta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-8-6-10-7-9(8)5-3-1/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGNZNKTKHGQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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